molecular formula C18H18F2N2O3S B6549001 2,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 1040659-49-1

2,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6549001
CAS No.: 1040659-49-1
M. Wt: 380.4 g/mol
InChI Key: RLADLWQNNISIGL-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline scaffold substituted at position 1 with a propanoyl group and at position 6 with a 2,4-difluorobenzenesulfonamide moiety. The propanoyl group contributes to moderate lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

2,4-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-18(23)22-9-3-4-12-10-14(6-7-16(12)22)21-26(24,25)17-8-5-13(19)11-15(17)20/h5-8,10-11,21H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLADLWQNNISIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

  • Structural Differences: The tetrahydroisoquinoline core replaces tetrahydroquinoline. A trifluoroacetyl group (electron-withdrawing) substitutes the propanoyl group. The benzene sulfonamide has a single fluorine at position 2 and a cyclopropylethyl group at position 3.
  • Functional Implications: The trifluoroacetyl group enhances metabolic stability but may reduce solubility compared to propanoyl .
  • Synthesis : Multi-step process involving bromination, sulfonation, and coupling, validated by NMR and HRMS .

2-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzenesulfonamide

  • Structural Differences: A propylsulfonyl group replaces the propanoyl at position 1. The benzene sulfonamide has a single fluorine at position 2.
  • Mono-fluoro substitution reduces electron-withdrawing effects compared to di-fluoro, possibly weakening sulfonamide acidity.

2,4-Dimethoxy-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide

  • Structural Differences :
    • Methoxy groups (electron-donating) replace fluorines at positions 2 and 4.
  • Functional Implications :
    • Methoxy groups decrease sulfonamide acidity, which may reduce binding affinity to targets requiring proton donation.
    • Higher molecular weight (404.48 vs. ~396 for the difluoro analogue) due to methoxy substituents .

4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide

  • Structural Differences :
    • Bromine replaces fluorine at position 4.
  • Functional Implications :
    • Bromine’s larger atomic radius enhances van der Waals interactions but may introduce steric hindrance.
    • Higher molecular weight (423.32 vs. ~396) due to bromine’s mass .

2,4-Difluoro-N-[1-(2-Methoxyethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide

  • Structural Differences: A 2-methoxyethyl group replaces propanoyl at position 1. A ketone (oxo) is introduced at position 2.
  • Functional Implications :
    • The methoxyethyl group improves solubility via ether linkage.
    • The oxo group may alter ring conformation and hydrogen-bonding capacity .

Research Implications

  • Therapeutic Potential: The target compound’s balanced electronic (di-fluoro) and lipophilic (propanoyl) profile may optimize pharmacokinetics for enzyme inhibition (e.g., akin to ’s acyltransferase inhibitor) .
  • Metabolic Considerations: Propanoyl’s lower electronegativity vs. trifluoroacetyl may reduce metabolic resistance but improve tolerability.
  • Future Directions : Comparative studies on binding affinity (e.g., IC50) and solubility profiles are needed to validate structure-activity relationships.

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